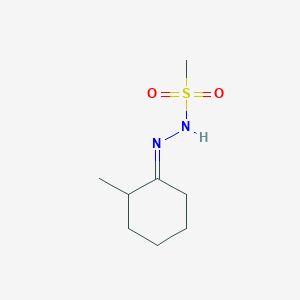
N'-(2-methylcyclohexylidene)methanesulfonohydrazide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N'-(2-methylcyclohexylidene)methanesulfonohydrazide, also known as MMSH, is a chemical compound that has gained significant attention in scientific research due to its potential applications in various fields. MMSH is a sulfonohydrazide derivative that has a cyclohexylidene ring attached to its structure. This compound has been synthesized and studied for its unique properties and potential applications.
Mecanismo De Acción
The mechanism of action of N'-(2-methylcyclohexylidene)methanesulfonohydrazide is not fully understood, but it is believed to involve the inhibition of certain enzymes or proteins in the target cells. N'-(2-methylcyclohexylidene)methanesulfonohydrazide has been shown to inhibit the growth of cancer cells by inducing apoptosis and cell cycle arrest. It has also been reported to inhibit the growth of Mycobacterium tuberculosis by targeting the cell wall biosynthesis pathway.
Biochemical and Physiological Effects:
N'-(2-methylcyclohexylidene)methanesulfonohydrazide has been shown to exhibit various biochemical and physiological effects, such as anti-cancer, anti-tuberculosis, and anti-inflammatory activities. It has also been reported to have antioxidant and neuroprotective effects. However, the exact mechanisms underlying these effects are still under investigation.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
N'-(2-methylcyclohexylidene)methanesulfonohydrazide has several advantages for use in lab experiments, such as its ease of synthesis, stability, and versatility. It can be easily modified to introduce different functional groups or to optimize its properties for specific applications. However, N'-(2-methylcyclohexylidene)methanesulfonohydrazide also has some limitations, such as its low solubility in water and some organic solvents, which may affect its bioavailability and efficacy.
Direcciones Futuras
There are several future directions for research on N'-(2-methylcyclohexylidene)methanesulfonohydrazide, including the development of more efficient synthesis methods, the investigation of its mechanism of action, and the exploration of its potential applications in different fields. Some possible future directions include:
1. Synthesis of N'-(2-methylcyclohexylidene)methanesulfonohydrazide derivatives with improved properties, such as higher solubility, better bioavailability, and increased selectivity for specific targets.
2. Investigation of the molecular targets of N'-(2-methylcyclohexylidene)methanesulfonohydrazide and the pathways involved in its anti-cancer and anti-tuberculosis activities.
3. Exploration of the potential applications of N'-(2-methylcyclohexylidene)methanesulfonohydrazide in other fields, such as catalysis, energy storage, and environmental remediation.
4. Development of new analytical methods for the detection and quantification of N'-(2-methylcyclohexylidene)methanesulfonohydrazide and its derivatives in biological and environmental samples.
5. Evaluation of the safety and toxicity of N'-(2-methylcyclohexylidene)methanesulfonohydrazide and its derivatives in vivo and in vitro, to ensure their suitability for use in various applications.
Conclusion:
In conclusion, N'-(2-methylcyclohexylidene)methanesulfonohydrazide is a sulfonohydrazide derivative that has gained significant attention in scientific research due to its unique properties and potential applications. Its synthesis method, scientific research applications, mechanism of action, biochemical and physiological effects, advantages and limitations for lab experiments, and future directions have been discussed in this paper. Further research on N'-(2-methylcyclohexylidene)methanesulfonohydrazide is needed to fully understand its properties and potential applications in various fields.
Métodos De Síntesis
The synthesis of N'-(2-methylcyclohexylidene)methanesulfonohydrazide involves the reaction between 2-methylcyclohexanone and methanesulfonylhydrazide in the presence of a catalytic amount of acetic acid. The reaction proceeds through the formation of an intermediate, which is then converted to the final product by the elimination of water. The yield of N'-(2-methylcyclohexylidene)methanesulfonohydrazide can be improved by optimizing the reaction conditions, such as the reaction temperature, time, and reactant ratio.
Aplicaciones Científicas De Investigación
N'-(2-methylcyclohexylidene)methanesulfonohydrazide has been investigated for its potential applications in various scientific fields, including medicinal chemistry, material science, and analytical chemistry. In medicinal chemistry, N'-(2-methylcyclohexylidene)methanesulfonohydrazide has been studied as a potential drug candidate for the treatment of various diseases, such as cancer and tuberculosis. In material science, N'-(2-methylcyclohexylidene)methanesulfonohydrazide has been used as a precursor for the synthesis of metal-organic frameworks (MOFs) and other functional materials. In analytical chemistry, N'-(2-methylcyclohexylidene)methanesulfonohydrazide has been employed as a derivatizing reagent for the analysis of amino acids and other biomolecules.
Propiedades
IUPAC Name |
N-[(E)-(2-methylcyclohexylidene)amino]methanesulfonamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H16N2O2S/c1-7-5-3-4-6-8(7)9-10-13(2,11)12/h7,10H,3-6H2,1-2H3/b9-8+ |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MYBKPXYOSITVRL-CMDGGOBGSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CCCCC1=NNS(=O)(=O)C |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC\1CCCC/C1=N\NS(=O)(=O)C |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H16N2O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
204.29 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-[(E)-(2-methylcyclohexylidene)amino]methanesulfonamide | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![N'-(1-bicyclo[2.2.1]hept-2-ylethylidene)-1H-indole-3-carbohydrazide](/img/structure/B5711453.png)

![2-chloro-5-[5-(2-nitrovinyl)-2-furyl]benzoic acid](/img/structure/B5711475.png)

![2-[2-(5,6-dimethyl-1H-benzimidazol-1-yl)-2-oxoethyl]-1H-isoindole-1,3(2H)-dione](/img/structure/B5711483.png)

![3-[2-(2-furyl)-2-oxoethylidene]-1,3-dihydro-2H-indol-2-one](/img/structure/B5711488.png)


![ethyl 4-[(4-ethoxyphenyl)sulfonyl]-1-piperazinecarboxylate](/img/structure/B5711504.png)
![N-{[(3-nitrophenyl)amino]carbonothioyl}butanamide](/img/structure/B5711508.png)


![N-4-pyridinyl-4-({[(2,3,5,6-tetramethylphenyl)sulfonyl]amino}methyl)benzamide](/img/structure/B5711544.png)